4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline
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Overview
Description
4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline: is a chemical compound that belongs to the class of benzothiazole derivatives It is characterized by the presence of a trifluoromethoxy group attached to the benzothiazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethoxy)aniline.
Formation of Benzothiazole Ring: The aniline derivative undergoes a cyclization reaction with potassium thiocyanate and bromine to form the benzothiazole ring.
Final Product: The resulting product is this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions can be performed on the benzothiazole ring.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Oxidized derivatives of the aniline moiety.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various complex organic molecules.
Biology:
Biochemical Research: Employed as a biochemical reagent in life sciences research.
Medicine:
Pharmaceuticals: Utilized in the synthesis of drugs, particularly those targeting neurological conditions.
Industry:
Mechanism of Action
The mechanism of action of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(Trifluoromethoxy)aniline: A precursor in the synthesis of the target compound.
Riluzole: A related compound used in the treatment of amyotrophic lateral sclerosis.
Uniqueness:
Trifluoromethoxy Group: The presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Benzothiazole Ring: The benzothiazole ring enhances the compound’s ability to interact with biological targets, making it valuable in pharmaceutical research.
This detailed article provides a comprehensive overview of 4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
920520-36-1 |
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Molecular Formula |
C14H9F3N2OS |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C14H9F3N2OS/c15-14(16,17)20-10-5-6-11-12(7-10)21-13(19-11)8-1-3-9(18)4-2-8/h1-7H,18H2 |
InChI Key |
AFDQPMMSGGIXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)N |
Origin of Product |
United States |
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